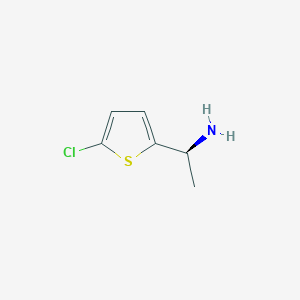

(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C6H8ClNS |

|---|---|

Molecular Weight |

161.65 g/mol |

IUPAC Name |

(1S)-1-(5-chlorothiophen-2-yl)ethanamine |

InChI |

InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1 |

InChI Key |

POVBCAPIAGIBEW-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(S1)Cl)N |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

Amination: The chlorinated thiophene is subjected to amination using reagents like ammonia or primary amines in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or alkoxide ions replace the chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Hydroxylated or alkoxylated thiophenes.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with thiophene rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features could be optimized for binding affinity and selectivity.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : Prepared via methods such as reductive amination or resolution of racemic mixtures. For example, a related compound, 2-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride, was synthesized with a 14.76% yield using dicyandiamide .

- Applications : Used in the synthesis of dual-acting FFAR1/FFAR4 modulators and other bioactive molecules .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s activity and solubility are influenced by substituents on the thiophene ring and the amine group. Below is a comparison with key analogs:

Pharmacological Relevance

- (1S)-Enantiomers : Demonstrated superior binding affinity in receptor modulation compared to racemic mixtures . For example, chiral 1-(pyridin-2-yl)ethan-1-amines show activity in neurological targets .

- Thiophene vs. Pyridine Analogs : Thiophene derivatives exhibit enhanced metabolic stability, while pyridine-based compounds offer stronger hydrogen-bonding interactions .

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of thiophene derivatives followed by stereoselective amination. A plausible route includes:

Chlorination : Introduce chlorine at the 5-position of thiophene using electrophilic substitution (e.g., Cl₂/FeCl₃) .

Amination : Perform enantioselective reduction of a ketone intermediate (e.g., via chiral catalysts like Ru-BINAP complexes) to yield the (1S)-configured amine .

Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (1–5 mol%) to enhance enantiomeric excess (ee > 95%) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography for definitive confirmation:

- Grow single crystals via slow evaporation in ethanol/water mixtures.

- Refine data using SHELXL for small-molecule structures, leveraging its robustness in handling twinned or high-resolution data .

- Validate with Mercury CSD 2.0 to compare bond lengths/angles against similar chiral amines in the Cambridge Structural Database .

Q. What analytical techniques are most effective for purity assessment and structural elucidation of this compound?

- Methodological Answer :

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity analysis | C18 column, 0.1% TFA in H₂O/MeOH gradient, UV detection at 254 nm |

| NMR | Structural confirmation | ¹H NMR (DMSO-d₆): δ 6.8–7.2 (thiophene-H), δ 3.1–3.5 (CH₂NH₂) |

| IR | Functional groups | Peaks at ~3350 cm⁻¹ (N-H stretch), ~1550 cm⁻¹ (C-Cl) |

Advanced Research Questions

Q. How does the electronic nature of the 5-chlorothiophene moiety influence the compound's reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing chlorine atom activates the thiophene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., DFT using Gaussian) can map electron density distributions:

- HOMO/LUMO analysis reveals reduced electron density at the 2-position, favoring SNAr reactions with strong nucleophiles (e.g., Grignard reagents) .

- Compare reactivity with non-chlorinated analogs to isolate electronic effects .

Q. What strategies are employed to resolve contradictory biological activity data across different assay systems for this amine?

- Methodological Answer :

- Assay Validation : Replicate results in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Metabolic Stability Testing : Use liver microsomes to rule out pharmacokinetic discrepancies .

- Structural Analog Comparison : Benchmark against compounds like (1S)-1-[2-(difluoromethoxy)phenyl] derivatives to identify structure-activity relationships (SAR) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT1A/2A). Focus on hydrogen bonding with Thr194 and π-π stacking with Phe340 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can crystallization challenges be addressed when growing single crystals for X-ray diffraction analysis?

- Methodological Answer :

- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., EtOAc/hexane) to optimize nucleation .

- Seeding : Introduce microcrystals from analogous compounds to induce growth .

- Temperature Gradients : Use slow cooling (0.5°C/hr) to reduce lattice defects .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.